4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine
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Overview
Description
4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a phenylpyridine and a pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the phenylpyridine and pyrazole intermediates, followed by their coupling with the morpholine ring. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The reactions are usually carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)thiazole: Contains a thiazole ring instead of morpholine.
4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)imidazole: Features an imidazole ring instead of morpholine.
Uniqueness
The uniqueness of 4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its morpholine ring provides a unique scaffold for further functionalization and potential interactions with biological targets.
Properties
IUPAC Name |
4-(5-phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-5-16(6-3-1)17-7-8-19(20-13-17)22-11-12-24-18(14-22)15-23-10-4-9-21-23/h1-10,13,18H,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBBGRVNDGWRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=C(C=C2)C3=CC=CC=C3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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